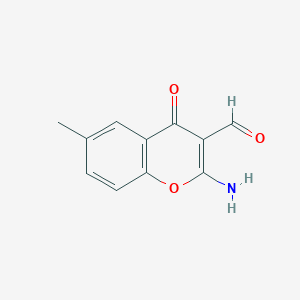
2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives, including 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, often involves multi-component reactions that allow for the efficient construction of the chromene core along with the introduction of various substituents. One common approach is the one-step synthesis of substituted 2-amino-4H-chromenes through three-component condensation reactions involving aromatic aldehydes, derivatives of cyanoacetic acid, and phenols or naphthols. This method has been shown to be an effective strategy for generating a wide variety of 2-aminochromene derivatives with diverse substituents (Shestopalov, Emelianova, & Nesterov, 2002).
Molecular Structure Analysis
The molecular and crystal structure of chromene derivatives can be elucidated through techniques such as X-ray diffraction analysis. This analytical method provides detailed information on the arrangement of atoms within the molecule and its three-dimensional structure, which is crucial for understanding its reactivity and interactions with other molecules. The structural analysis of 2-amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo[f]chromene, a related compound, has been established, showcasing the utility of X-ray analysis in determining the structural characteristics of chromene derivatives (Shestopalov, Emelianova, & Nesterov, 2002).
Aplicaciones Científicas De Investigación
-
Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans
- Application Summary : This compound is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyran derivatives. The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
- Methods of Application : The catalytic performance of an environmentally benign NH2@SiO2@Fe3O4 catalyst was investigated in the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives .
- Results or Outcomes : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .
-
Schiff Bases: A Versatile Pharmacophore
- Application Summary : Schiff bases, which are the condensation products of primary amines with carbonyl compounds, have gained importance in medicinal and pharmaceutical fields due to a broad spectrum of biological activities .
- Methods of Application : Schiff bases form an important class of the most widely used organic compounds and have a wide variety of applications in many fields including analytical, biological, and inorganic chemistry .
- Results or Outcomes : Schiff bases have been found to exhibit useful biological activities such anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, antioxidant, anthelmintic, antiglycation, and antidepressant activities .
-
Antiviral Study of Novel Compounds
- Application Summary : Compounds containing five-membered heteroaryl amines, which could include “2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde”, showed relatively higher antiviral activity against Newcastle disease virus .
- Methods of Application : The study involved the synthesis of novel compounds and testing their antiviral activity .
- Results or Outcomes : The compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin .
-
Synthesis and Biological Evaluation of Derivatives
- Application Summary : A series of novel derivatives were synthesized and investigated for their antioxidant and antimicrobial activities .
- Methods of Application : The synthesis involved a Cu (I) catalyzed reaction of in situ generated nitrile oxides .
- Results or Outcomes : The synthesized compounds exhibited antioxidant and antimicrobial activities .
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold
- Application Summary : 2H/4H-chromene (2H/4H-ch) is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .
- Methods of Application : Researchers discovered several routes for the synthesis of a variety of 2H/4H-ch analogs that exhibited unusual activities by multiple mechanisms .
- Results or Outcomes : The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .
-
The Adsorption and Inhibition Efficiency of 2-Amino-4-Methoxy-6-Methyl
- Application Summary : The methods used in this study are effective and applicable; the used organic inhibitor is 2-amino-4-methoxy-6-methyl-1,3,5-triazine; and protective effectiveness is important, which is crucial for the task of MS corrosion prevention .
- Methods of Application : The study involved the use of 2-amino-4-methoxy-6-methyl-1,3,5-triazine as an organic inhibitor .
- Results or Outcomes : The study found that the methods used were effective and applicable for the task of MS corrosion prevention .
Propiedades
IUPAC Name |
2-amino-6-methyl-4-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(14)8(5-13)11(12)15-9/h2-5H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOLPKRXZRWAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363141 |
Source


|
| Record name | 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | |
CAS RN |
68301-75-7 |
Source


|
| Record name | 2-Amino-6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68301-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1270080.png)
![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)
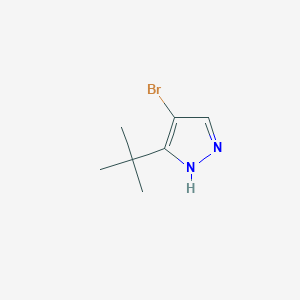
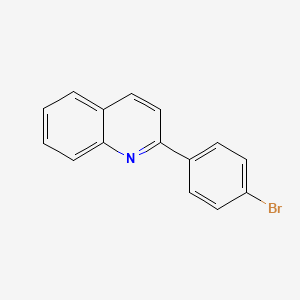
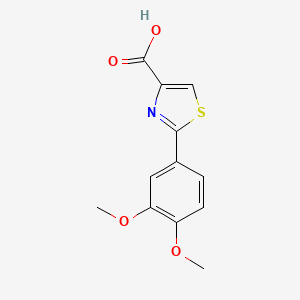
![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)
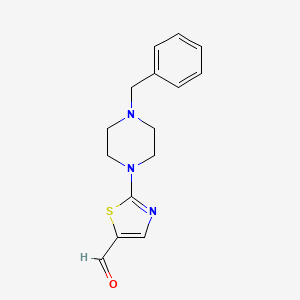
![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)
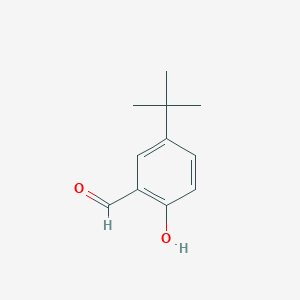
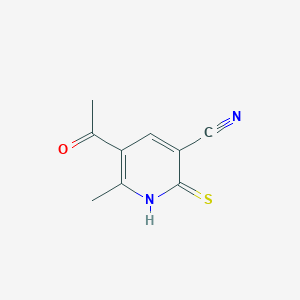
![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)
